molecular formula C21H26N6O2 B12164868 N-[2-(4-methoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B12164868
M. Wt: 394.5 g/mol
InChI Key: ROBFMHRHSMZNME-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a triazolopyridazine ring, and a piperidine carboxamide moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the triazolopyridazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the methoxyphenyl group: This step may involve electrophilic aromatic substitution or other suitable methods.

    Formation of the piperidine ring: This can be synthesized through various methods, including reductive amination or cyclization reactions.

    Coupling of the piperidine ring with the triazolopyridazine ring: This step may involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Optimization of reaction conditions: Temperature, solvent, and reaction time optimization to maximize yield.

    Purification techniques: Use of chromatography, recrystallization, or other methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazolopyridazine ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4 can be used.

    Reduction: Reagents like LiAlH4 or NaBH4 can be employed.

    Substitution: Reagents like NaH or K2CO3 can be used in the presence of suitable nucleophiles.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of reduced triazolopyridazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. The triazole moiety in the structure has been associated with inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds containing triazole derivatives have shown promise in targeting polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in various cancers .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. Research indicates that derivatives of triazoles can inhibit bacterial growth effectively, making them candidates for developing new antibiotics. The presence of the methoxyphenyl group enhances this activity by improving the compound's lipophilicity and cellular uptake .

Anticonvulsant Activity

Compounds similar to N-[2-(4-methoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide have demonstrated anticonvulsant properties in animal models. The structure facilitates interactions with neurotransmitter systems that regulate seizure activity, suggesting potential for treating epilepsy and other seizure disorders .

Case Studies

StudyFindingsImplications
Anticancer Activity Inhibition of Plk1 by triazole derivatives led to reduced tumor growth in xenograft models .Suggests potential for developing targeted cancer therapies.
Antimicrobial Efficacy Demonstrated significant antibacterial activity against Gram-positive bacteria with MIC values as low as 31.25 µg/mL .Indicates potential for new antibiotic development amidst rising resistance issues.
Anticonvulsant Effects Compounds showed protective effects in electroshock seizure tests comparable to established anticonvulsants like sodium valproate .Highlights potential for new treatments for epilepsy.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide stands out due to its unique combination of functional groups and structural features, which may confer specific biological activities and chemical reactivity not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the class of triazolopyridazines, which are recognized for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research.

The compound's structure contributes to its biological activity. It features a piperidine ring linked to a triazolopyridazine moiety, which enhances its interaction with various biological targets.

PropertyValue
Molecular Formula C15H17N5O
Molecular Weight 283.33 g/mol
IUPAC Name This compound
Canonical SMILES CC1=NN=C2N1N=C(C=C2)NCCC3=CC=C(C=C3)OC

The biological activity of this compound primarily arises from its ability to modulate various molecular targets. It interacts with enzymes and receptors, potentially leading to inhibition or activation of specific biological pathways. For instance, its triazole and pyridazine rings may facilitate binding to target proteins involved in disease processes such as cancer and infections.

Antimicrobial Activity

Research indicates that derivatives of triazolopyridazines exhibit significant antimicrobial properties. In studies involving related compounds:

  • In vitro testing showed that certain triazolopyridazine derivatives demonstrated moderate activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • The introduction of specific functional groups (e.g., methoxy groups) was found to enhance antimicrobial potency without compromising structural integrity .

Antiviral Activity

The compound has been assessed for its antiviral potential. For example:

  • Triazolopyridazine derivatives have been reported to inhibit viral replication in cell cultures, suggesting that similar structures could be effective against viruses like Cryptosporidium, which causes gastrointestinal infections .
  • The mechanism involves interference with viral entry or replication processes through enzyme inhibition .

Anticancer Properties

The anticancer potential of related compounds has also been explored:

  • Compounds within the triazolopyridazine class have shown promising results against various cancer cell lines, including breast and colon cancer. For instance, certain derivatives exhibited IC50 values indicating effective cytotoxicity against HCT-116 colon carcinoma cells .
  • The proposed mechanism includes induction of apoptosis and disruption of cell cycle progression .

Case Studies

Several studies have highlighted the efficacy of triazolopyridazine derivatives:

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several triazolopyridazine derivatives against clinical isolates. The most active compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antiviral Screening : In vivo studies demonstrated that certain triazolopyridazines significantly reduced the viral load in infected animal models, showcasing their potential as therapeutic agents against viral infections .
  • Anticancer Activity : A series of synthesized triazolopyridazines were tested for anticancer properties, revealing that modifications at the piperidine position could enhance selectivity and potency against specific cancer types .

Properties

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C21H26N6O2/c1-15-23-24-19-7-8-20(25-27(15)19)26-13-10-17(11-14-26)21(28)22-12-9-16-3-5-18(29-2)6-4-16/h3-8,17H,9-14H2,1-2H3,(H,22,28)

InChI Key

ROBFMHRHSMZNME-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CC=C(C=C4)OC

Origin of Product

United States

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